7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQIFQTTYDKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole and pyridine derivatives, which are structurally similar to parts of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions.
Mode of Action
These could include competitive inhibition, allosteric modulation, or even covalent bonding. The resulting changes could involve alterations in signal transduction pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Given the broad range of biological activities associated with indole and pyridine derivatives, it is likely that this compound could impact a variety of biochemical pathways. These could include pathways involved in inflammation, cell proliferation, apoptosis, and microbial growth.
Result of Action
Given the wide range of biological activities associated with indole and pyridine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels. These could include alterations in cell signaling, changes in gene expression, induction of apoptosis, or inhibition of microbial growth.
Biological Activity
7-Methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound combines the chromenone and oxadiazole scaffolds, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C16H14N4O3
- Molecular Weight : 314.30 g/mol
- CAS Number : 2640972-96-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Salmonella typhi | Strong |
| Bacillus subtilis | Strong |
This compound's oxadiazole component is believed to enhance its binding affinity to bacterial cell membranes, disrupting their integrity and leading to cell death .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For example:
- In vitro studies showed that the compound exhibited cytotoxic effects against cervical cancer cells (HeLa) with an estimated IC50 value of approximately 137 μM .
Additionally, the mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family proteins .
3. Antioxidant Properties
Compounds with coumarin structures are known for their antioxidant capabilities. The presence of the methoxy group in this compound contributes to its ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and microbial metabolism.
- DNA Interaction : Studies suggest that it can bind to DNA, affecting replication and transcription processes.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases (G0/G1/S), leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have been conducted on related compounds that highlight the potential of oxadiazole derivatives:
- A study on oxadiazole derivatives reported significant antibacterial activity against Bacillus subtilis and Salmonella typhi, with some compounds showing MIC values as low as 50 μg/mL .
- Another research highlighted the anticancer effects of coumarin derivatives where modifications led to enhanced potency against various cancer cell lines .
Scientific Research Applications
7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, also known by its CAS number 2640972-96-7, is a chemical compound with potential applications in scientific research .
Chemical and Physical Properties
Potential Research Applications
While the provided search results do not offer explicit, detailed applications of this specific compound, they do shed light on related compounds and their potential uses, particularly within the realm of antitumor activity and drug discovery .
- Antitumor Activity: Research on 5-pyridyl-1,3,4-oxadiazole derivatives reveals their potential in antitumor applications . Structural similarities between these derivatives and this compound suggest that the title compound may also possess similar capabilities .
- Drug Discovery: The broader family of oxadiazoles is noted to have potential in drug discovery. Given that this compound includes an oxadiazole moiety, it could be investigated for various biological activities .
- Molecular Property Prediction: Computer-aided techniques are commonly employed in drug discovery to predict biological activity based on a compound's chemical structure . Parameters such as topological indices, molecular weight, and hydrogen bonding capabilities are considered . These methods could be applied to this compound to predict its potential interactions and efficacy .
Structural Analogs and Related Research
Other related compounds and their applications include:
- 2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine: This compound has a molecular weight of 253.26 g/mol and the molecular formula .
- 3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: This compound has the molecular formula .
These compounds, while different, share structural motifs with the query compound, suggesting that they might have similar applications or mechanisms of action. Further research into these analogs might provide insights into the potential applications of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Substituent Position on Pyridine: The pyridin-3-yl group in the target compound forms hydrogen bonds with SARS-CoV-2 protease residues (Glu166, His164, and His41) at bond distances of 1.1–2.3 Å, contributing to its antiviral activity .
Methoxy Group Influence: The 7-methoxy group in the target compound improves solubility compared to non-methoxy analogs (e.g., compounds 1 and 2 in ), which may enhance bioavailability.
Antiviral Activity:
The target compound demonstrated dose-dependent inhibition of SARS-CoV-2 (hCoV-19/Egypt/NRC-03/2020) at safe concentrations, attributed to its pyridin-3-yl-oxadiazole motif .
Anticancer Activity:
Compound 1 (phenyl-substituted) and compound 2 (pyridin-4-yl-substituted) in exhibit polymorph-dependent anticancer activity. Their lack of a methoxy group may reduce solubility, limiting therapeutic applicability compared to the target compound.
Enzyme Inhibition:
Coumarin-oxadiazole hybrids with sulfanyl or substituted phenyl groups (e.g., compounds in ) inhibit α-glucosidase and butyrylcholinesterase (BChE). The target compound’s pyridin-3-yl group could similarly interact with enzyme active sites, though this remains unexplored.
Physicochemical and Crystallographic Properties
- Polymorphism : Anticancer analogs in exist in multiple polymorphic forms, impacting their bioactivity. The target compound’s polymorphism is unreported but warrants study.
- Synthetic Routes: The target compound is synthesized via condensation of nicotinic acid hydrazide derivatives , whereas phenyl-substituted analogs use malononitrile or trichloro-triazine intermediates .
Preparation Methods
Cyanogen Bromide-Mediated Cyclization
Treatment with cyanogen bromide (BrCN) in ethanol at 55–60°C for 16–18 hours induces cyclization, forming 3-(5-amino-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one. Excess BrCN is neutralized with NaHCO₃, and the product is recrystallized from ethanol.
Phosphorus Oxychloride (POCl₃) Activation
Alternative protocols use POCl₃ as a dehydrating agent, refluxing the hydrazide with aromatic aldehydes in anhydrous conditions. This method concurrently introduces substituents (e.g., pyridinyl groups) during cyclization.
Example:
Pyridin-3-yl Substitution
The final step introduces the pyridin-3-yl group at the oxadiazole’s 5-position. Two strategies are prevalent:
Direct Cyclization with Pyridine Derivatives
The hydrazide intermediate is condensed with 3-pyridinecarbonyl chloride in the presence of POCl₃, enabling simultaneous oxadiazole formation and pyridine incorporation.
Conditions:
Post-Cyclization Functionalization
Pre-formed 5-amino-1,3,4-oxadiazole reacts with 3-pyridineboronic acid via Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling offers regioselective control but requires stringent anhydrous conditions.
Catalyst System:
Comparative Analysis of Synthetic Routes
Characterization and Validation
Synthesized compounds are validated using:
-
IR Spectroscopy: Confirmation of oxadiazole C=N (1600 cm⁻¹) and coumarin C=O (1720 cm⁻¹).
-
¹H/¹³C NMR: Aromatic protons (δ 6.8–8.5), oxadiazole C-2 (δ 155–160 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 321.29 (M⁺) consistent with C₁₇H₁₁N₃O₄.
Optimization and Challenges
-
Solvent Choice: Ethanol maximizes hydrazide solubility but prolongs reaction times; DMF accelerates rates but complicates purification.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts.
-
Yield Improvements: Microwave-assisted synthesis (200 W, 70°C) reduces cyclization time to 30 minutes, boosting yields to ~80% .
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (0–5°C to suppress side reactions) .
- Use of potassium bicarbonate to maintain neutral pH during substitution .
Which spectroscopic and crystallographic methods are used to characterize this compound?
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridin-3-yl integration at δ 8.5–9.0 ppm) and chromenone backbone (C=O at ~160 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- X-Ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving bond lengths/angles (e.g., oxadiazole ring planarity) .
Q. Advanced Analysis :
- ¹⁹F NMR : Used for fluorinated analogs to track substituent effects on electronic properties .
- Elemental Analysis : Validates purity (>95% for pharmacological studies) .
How can researchers optimize synthesis yield during scale-up?
Q. Advanced Process Optimization
Solvent Selection : Acetone or DMF improves solubility of intermediates (e.g., trichlorotriazine reactions) .
Catalyst Screening : Piperidine vs. DBU for cyclization efficiency (yield increases from 65% to 78%) .
Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for hydrazone cyclization .
Q. Data Contradictions :
- Lower yields (~40%) reported for halogenated derivatives due to steric hindrance . Mitigation: Use bulk-tolerant catalysts like Pd(PPh₃)₄.
How to resolve discrepancies in antimicrobial activity data across studies?
Advanced Data Analysis
Reported MIC Variations :
| Strain | MIC Range (μg/mL) | Study Reference |
|---|---|---|
| S. aureus (Gram+) | 4–12 | |
| E. coli (Gram−) | 16–64 | |
| C. albicans (Fungal) | 32–128 |
Q. Key Factors Causing Discrepancies :
- Bacterial Strain Variability : Gram-negative bacteria show higher resistance due to outer membrane complexity .
- Structural Modifications : Pyridin-3-yl substitution enhances activity against S. aureus (MIC = 4 μg/mL) vs. phenyl analogs (MIC = 16 μg/mL) .
- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion impacts MIC reproducibility .
Q. Recommendations :
- Standardize testing protocols (e.g., CLSI M07-A9).
- Include positive controls (e.g., ciprofloxacin for bacteria) .
What computational strategies predict the compound’s binding affinity with biological targets?
Q. Advanced Computational Design
- Molecular Docking : AutoDock Vina/PyRx assesses interactions with targets like Plasmodium falciparum riboswitch (binding energy = −9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity (e.g., pyridinyl vs. chlorophenyl) with antimicrobial IC₅₀ values .
Case Study :
The in-silico-designed 6-chloro analog showed 80% inhibition of P. falciparum riboswitch at 10 μM, with no cytotoxicity in HEK293 cells .
How do substituents on the oxadiazole ring influence bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
| Substituent | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Pyridin-3-yl | 4 (S. aureus) | 2.3 (Caco-2) |
| 4-Chlorophenyl | 16 (S. aureus) | 0.78 (HT-29) |
| 4-Fluorophenyl | 8 (S. aureus) | 1.5 (HepG2) |
Q. Key Trends :
Q. Methodological Insight :
- Use Hammett constants (σ) to predict substituent effects on reactivity .
What are the crystallographic challenges in resolving this compound’s structure?
Q. Advanced Crystallography
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
